molecular formula C8H8ClIO2 B14011206 1-Chloro-2-iodo-4-(methoxymethoxy)benzene

1-Chloro-2-iodo-4-(methoxymethoxy)benzene

Cat. No.: B14011206
M. Wt: 298.50 g/mol
InChI Key: AEQQUZPVKPLQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-iodo-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8ClIO2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and a methoxymethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-iodo-4-(methoxymethoxy)benzene can be synthesized through a multi-step process involving the introduction of chlorine, iodine, and methoxymethoxy groups onto the benzene ring. One common method involves the following steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reactions are carried out in controlled environments to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-iodo-4-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the methoxymethoxy group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Electrophilic Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Major Products:

  • Substitution reactions can yield various substituted benzene derivatives.
  • Oxidation reactions can produce aldehydes or carboxylic acids.
  • Reduction reactions can yield dehalogenated or reduced benzene derivatives.

Scientific Research Applications

1-Chloro-2-iodo-4-(methoxymethoxy)benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-2-iodo-4-(methoxymethoxy)benzene involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The specific pathways and targets involved depend on the nature of the biological system and the context of the research.

Comparison with Similar Compounds

1-Chloro-2-iodo-4-(methoxymethoxy)benzene can be compared with other similar compounds, such as:

    1-Chloro-2-iodo-4-methoxybenzene: Similar structure but lacks the methoxymethoxy group.

    1-Chloro-2-iodo-4-nitrobenzene: Contains a nitro group instead of the methoxymethoxy group.

    1-Chloro-2-iodo-4-hydroxybenzene: Contains a hydroxy group instead of the methoxymethoxy group.

The uniqueness of this compound lies in the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C8H8ClIO2

Molecular Weight

298.50 g/mol

IUPAC Name

1-chloro-2-iodo-4-(methoxymethoxy)benzene

InChI

InChI=1S/C8H8ClIO2/c1-11-5-12-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3

InChI Key

AEQQUZPVKPLQSQ-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C=C1)Cl)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.